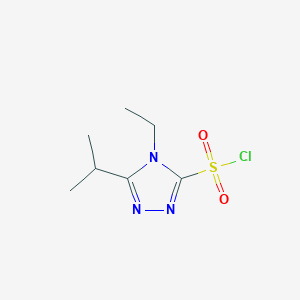
4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a sulfonyl chloride group attached to the triazole ring, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
Starting Material: 4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
Reagent: Chlorosulfonic acid (ClSO3H)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous base or acid
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acid: Formed by hydrolysis
Scientific Research Applications
4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The triazole ring may also interact with biological receptors, modulating their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol: The precursor to the sulfonyl chloride derivative, with similar structural features but different reactivity.
4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonamide: A derivative formed by the reaction of the sulfonyl chloride with amines, with potential biological activity.
4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonate: A derivative formed by the reaction of the sulfonyl chloride with alcohols, used in various chemical applications.
Uniqueness
4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to form stable derivatives with various nucleophiles makes it a valuable compound in synthetic chemistry and research.
Properties
Molecular Formula |
C7H12ClN3O2S |
|---|---|
Molecular Weight |
237.71 g/mol |
IUPAC Name |
4-ethyl-5-propan-2-yl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H12ClN3O2S/c1-4-11-6(5(2)3)9-10-7(11)14(8,12)13/h5H,4H2,1-3H3 |
InChI Key |
MKNQUPCCXNLWGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1S(=O)(=O)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Furan-2-yl)methyl]-4-(1-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B13215810.png)


![1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13215825.png)
![1-[(2-Fluoropyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13215831.png)
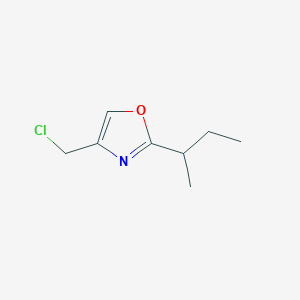
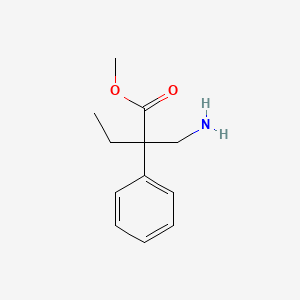

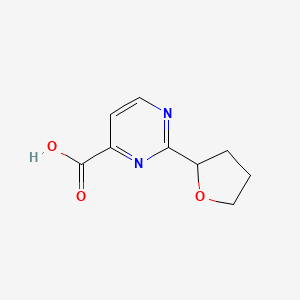
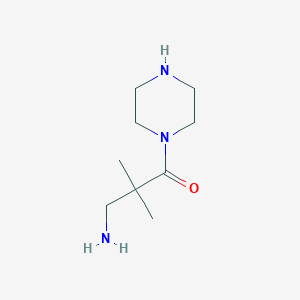
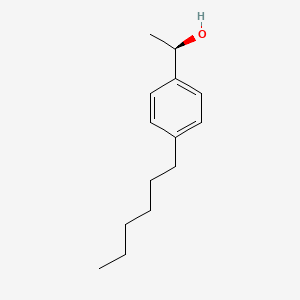
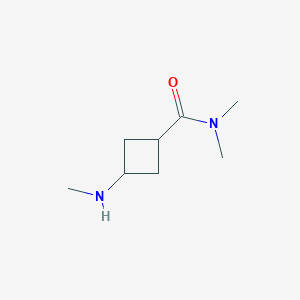
![N-Ethyl-N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13215883.png)
